tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with an appropriate alkylating agent to introduce the propyl chain. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography. Continuous flow chemistry might also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.
Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a piperazine derivative.
Substitution: : The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Piperidin-4-one derivatives.
Reduction: : Piperazine derivatives without the carbonyl group.
Substitution: : Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can serve as a ligand in biological assays to study receptor-ligand interactions.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an agonist or antagonist to specific receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 4-[3-(piperidin-4-yl)propyl]piperazine-1-carboxylate: is unique due to its specific structural features, such as the tert-butyl group and the extended propyl chain. Similar compounds include:
Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Tert-butyl N-(piperidin-4-yl)carbamate
Properties
CAS No. |
2228354-37-6 |
---|---|
Molecular Formula |
C17H33N3O2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-piperidin-4-ylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-13-11-19(12-14-20)10-4-5-15-6-8-18-9-7-15/h15,18H,4-14H2,1-3H3 |
InChI Key |
ZHGMCVSCYYREKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
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